molecular formula C8H8FNO4 B1334119 1-Fluoro-2,4-dimethoxy-5-nitrobenzene CAS No. 195136-62-0

1-Fluoro-2,4-dimethoxy-5-nitrobenzene

Cat. No.: B1334119
CAS No.: 195136-62-0
M. Wt: 201.15 g/mol
InChI Key: KADJLLXINJRFKF-UHFFFAOYSA-N
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Description

1-Fluoro-2,4-dimethoxy-5-nitrobenzene is a fluorinated nitroaromatic compound of high interest in synthetic organic and medicinal chemistry. It serves as a versatile and valuable synthetic intermediate, or building block, for the construction of more complex molecules . The structure typically features an electron-withdrawing nitro group and methoxy substituents, which activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions . In these reactions, the fluorine atom can be selectively displaced by various nitrogen-based nucleophiles, such as amines . This reactivity is analogous to that of other noted fluoronitrobenzene derivatives, including 1-fluoro-2,5-dimethoxy-4-nitrobenzene and 1-fluoro-2,4-dinitrobenzene, the latter being a classic reagent for labeling and identifying amines in peptides and proteins . Compounds of this class are primarily used in research and development settings, for instance, as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals . The presence of multiple substituents on the benzene ring allows for regioselective further functionalization, making it a flexible starting material. As a standard practice for research chemicals, this product is characterized by techniques such as 1H NMR, 13C-NMR, mass spectrometry (EI-MS), FT-IR, and elemental analysis to confirm its identity and purity . This compound is for research use only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2,4-dimethoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8FNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADJLLXINJRFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374317
Record name 1-fluoro-2,4-dimethoxy-5-nitrobenzene
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Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195136-62-0
Record name 1-fluoro-2,4-dimethoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxy-5-fluoronitrobenzene
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Synthetic Methodologies for 1 Fluoro 2,4 Dimethoxy 5 Nitrobenzene

Strategic Approaches to 1-Fluoro-2,4-dimethoxy-5-nitrobenzene Scaffolds

The construction of the this compound scaffold relies on the careful introduction of the nitro group onto a pre-existing 1-fluoro-2,4-dimethoxybenzene (B91222) framework or the assembly of the substituted benzene (B151609) ring through sequential reactions. The choice of synthetic route is often dictated by the desired regiochemical outcome and the commercial availability of starting materials.

Nitration Reactions of Fluorinated Dimethoxybenzene Precursors

A primary and direct method for the synthesis of this compound involves the electrophilic nitration of a 1-fluoro-2,4-dimethoxybenzene precursor. The success of this approach hinges on controlling the regioselectivity of the nitration to favor the introduction of the nitro group at the C5 position.

The directing effects of the substituents on the benzene ring play a crucial role in determining the position of nitration. In the case of 1-fluoro-2,4-dimethoxybenzene, the methoxy (B1213986) groups at positions 2 and 4 are strong activating, ortho-, para-directing groups, while the fluorine atom at position 1 is a deactivating but also ortho-, para-directing group. The interplay of these directing effects dictates the final position of the incoming electrophile (the nitronium ion, NO₂⁺).

The powerful activating and directing influence of the two methoxy groups would be expected to direct the nitration to the positions ortho and para to them. Specifically, the C2-methoxy group directs to C1 (already substituted) and C3, and the C4-methoxy group directs to C3 and C5. The fluorine atom at C1 directs to C2 (already substituted) and C4 (already substituted). The cumulative effect of these directing influences strongly favors substitution at the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group, and is the most activated available position.

A practical strategy to ensure high regioselectivity involves the use of a protecting group. For instance, the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide proceeds with high selectivity. google.com The acetamido group, being a moderately activating and ortho-, para-directing group, directs the incoming nitro group to the position para to itself, which is the desired C5 position relative to the original aniline (B41778). Subsequent hydrolysis of the acetamido group followed by methylation would yield the target compound. This multi-step approach, while longer, provides excellent control over the regiochemical outcome.

In a related example, the nitration of 2-fluoro-1,4-dimethoxybenzene was found to be highly selective, yielding exclusively 1-fluoro-2,5-dimethoxy-4-nitrobenzene. mdpi.com In this case, the fluorine atom was found to be overwhelmingly para-directing. mdpi.com This highlights that the specific arrangement of substituents can lead to very high regioselectivity in electrophilic aromatic nitration.

The outcome of the nitration reaction is significantly influenced by the choice of nitrating agent, reaction temperature, and solvent. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent, generating the highly electrophilic nitronium ion in situ. nih.gov The concentration of the acids and the reaction temperature must be carefully controlled to prevent over-nitration or side reactions.

For activated systems like dimethoxybenzenes, milder nitrating conditions can often be employed. For example, the nitration of 2-fluoro-1,4-dimethoxybenzene was successfully carried out using 64-66% nitric acid at 0°C, affording the desired product in high yield. mdpi.com Lowering the temperature helps to control the exothermic nature of the reaction and can improve selectivity.

The choice of solvent can also play a role in the regioselectivity of nitration, particularly in cases where solvation effects can influence the stability of the intermediate carbocations. nih.gov

PrecursorNitrating AgentTemperatureProductYieldReference
2-Fluoro-1,4-dimethoxybenzeneHNO₃ (64-66%)0°C1-Fluoro-2,5-dimethoxy-4-nitrobenzene90% mdpi.com
N-(4-fluoro-2-methoxyphenyl)acetamideFuming Nitric Acid / Sulfuric Acid0-5°CN-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide78.3% google.com

Halogen Exchange and Electrophilic Fluorination Pathways for this compound

An alternative approach to constructing the this compound scaffold involves the introduction of the fluorine atom at a later stage of the synthesis. This can be achieved through halogen exchange reactions or by direct electrophilic fluorination of a suitable precursor.

Late-stage fluorination is a powerful strategy in medicinal chemistry as it allows for the introduction of fluorine into complex molecules at a late step in the synthetic sequence. Electrophilic fluorination is a common method for this purpose, employing reagents that deliver an electrophilic fluorine species ("F⁺") to a nucleophilic carbon center. wikipedia.org

A plausible precursor for the late-stage fluorination to produce this compound would be 2,4-dimethoxy-5-nitroaniline. The amino group could be converted to a diazonium salt, which can then be subjected to a Balz-Schiemann reaction or related methods to introduce fluorine. Alternatively, direct electrophilic fluorination of an activated precursor could be envisioned.

Common electrophilic fluorinating agents include N-F reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgalfa-chemistry.com These reagents are known to fluorinate electron-rich aromatic compounds. alfa-chemistry.com The synthesis would likely involve the reaction of a suitable 2,4-dimethoxy-5-nitrobenzene derivative, where a position on the ring is activated for electrophilic attack, with one of these fluorinating agents. The success of such a strategy would depend on the reactivity of the substrate and the ability to control the regioselectivity of the fluorination.

Fluorinating AgentDescription
N-Fluorobenzenesulfonimide (NFSI)An economical, stable, and safe N-F reagent with high fluorinating ability. alfa-chemistry.com
Selectfluor® (F-TEDA-BF₄)A versatile and stable electrophilic fluorinating agent with a broad range of applications. mdpi.com

Synthesis of this compound via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) provides another viable pathway to this compound. This method typically involves the displacement of a suitable leaving group, such as a halogen or a nitro group, from an activated aromatic ring by a nucleophile. libretexts.orgresearchgate.net For the synthesis of the target compound, this could involve the reaction of a difluoro- or dinitro-substituted precursor with methoxide (B1231860) ions.

A relevant example is the synthesis of 4-fluoro-2-methoxy-1-nitrobenzene from 2,4-difluoro-1-nitrobenzene. google.com In this reaction, one of the fluorine atoms is selectively replaced by a methoxy group through nucleophilic aromatic substitution with a methoxide source. google.com This demonstrates the feasibility of selective substitution on a polyhalogenated nitroaromatic ring.

A potential route to this compound could start from 1,5-difluoro-2,4-dinitrobenzene. Sequential nucleophilic aromatic substitution with two equivalents of a methoxide source could potentially yield the desired product. The regioselectivity of this sequential substitution would be critical. The nitro groups strongly activate the ring towards nucleophilic attack, and the positions ortho and para to the nitro groups are the most activated. In 1,5-difluoro-2,4-dinitrobenzene, the fluorine at C1 is ortho to the nitro group at C2, and the fluorine at C5 is ortho to the nitro group at C4. The relative rates of substitution at these two positions would determine the product distribution. It is plausible that one fluorine is substituted first, followed by the second, to introduce the two methoxy groups.

PrecursorNucleophileProductReference
2,4-Difluoro-1-nitrobenzeneMethanol / Potassium tert-butoxide4-Fluoro-2-methoxy-1-nitrobenzene google.com
4,5-Difluoro-1,2-dinitrobenzeneCatechol / Na₂CO₃Cyclic benzodioxin derivative nih.gov
4,5-Difluoro-1,2-dinitrobenzene2-Hydroxythiophenol / Na₂CO₃Cyclic phenoxathiine derivative nih.gov
Utilizing Activated Nitroaromatics as Precursors

A principal strategy for synthesizing fluoronitroaromatic compounds involves the nitration of a substituted benzene ring. The electron-donating methoxy groups and the halogen substituent direct the position of the incoming nitro group. In a highly relevant synthesis of the isomeric compound 1-Fluoro-2,5-dimethoxy-4-nitrobenzene , the precursor 2-Fluoro-1,4-dimethoxybenzene is treated with nitric acid. mdpi.com The methoxy groups and the fluorine atom, being ortho-, para-directing, guide the electrophilic nitronium ion (NO₂⁺). This reaction demonstrates high regioselectivity, yielding the target isomer in significant quantities. mdpi.com

Treating 2-Fluoro-1,4-dimethoxybenzene with 64–66% nitric acid at 0°C resulted in a 90% yield of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene , showcasing the strong directing effect of the substituents. mdpi.com This high-yield synthesis highlights a viable pathway for producing such compounds through the electrophilic nitration of an activated precursor. mdpi.com

Table 1: Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene via Nitration mdpi.com
PrecursorReagentProductYield
2-Fluoro-1,4-dimethoxybenzeneNitric Acid (64-66%)1-Fluoro-2,5-dimethoxy-4-nitrobenzene90%

Another common approach for synthesizing fluoronitrobenzenes is through nucleophilic aromatic substitution (SNAr), specifically halogen exchange (Halex) reactions. This method involves displacing a leaving group, such as chlorine, from an aromatic ring activated by electron-withdrawing groups like the nitro group, with a fluoride (B91410) ion. google.comgoogle.com While not specifically detailed for this compound, the synthesis of compounds like 4-Fluoronitrobenzene from 4-Chloronitrobenzene using potassium fluoride in an aprotic polar solvent is a well-established industrial process. google.com This precedent suggests that a potential route to the target compound could start from 1-Chloro-2,4-dimethoxy-5-nitrobenzene .

Directed Ortho Metalation Approaches for Regioselective Functionalization

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, followed by quenching with an electrophile. While methoxy groups are effective DMGs, specific literature detailing the application of DoM for the synthesis of this compound was not prominent in the reviewed search results.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of synthetic routes to this compound is highly dependent on the careful optimization of reaction parameters. Solvent choice, reaction kinetics, and the use of catalysts or alternative energy sources are critical factors.

Solvent Effects and Reaction Kinetics in the Formation of this compound

In the context of nucleophilic aromatic substitution (SNAr) reactions, which could be employed for the synthesis of the target compound (e.g., via fluorination of a chloro-precursor), the solvent plays a crucial role. Studies on the analogous reaction of 1-Fluoro-2,4-dinitrobenzene with nucleophiles provide significant insight. rsc.org Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile (B52724) are commonly used because they effectively solvate cations, leaving the nucleophilic anion more reactive.

The kinetics of the reaction between 1-Fluoro-2,4-dinitrobenzene and piperidine (B6355638) have been studied in a variety of aprotic solvents. rsc.org The results indicate that the reaction mechanism and rate-determining step can be highly dependent on the solvent's properties. In solvents that are hydrogen-bond donors (HBD), such as chloroform, the departure of the fluoride leaving group is assisted, and the formation of the intermediate becomes the rate-determining step. rsc.org In many other aprotic solvents, the breakdown of the intermediate complex to form the product is the rate-limiting step.

Table 2: Solvent Influence on Base Catalysis in the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine rsc.org
SolventObserved Base CatalysisSolvent Property
TolueneStrongNon-HBD, Aprotic
BenzeneStrongNon-HBD, Aprotic
DioxaneStrongNon-HBD, Aprotic
AcetonitrileInsensitive/WeakNon-HBD, Aprotic
ChloroformInsensitive/WeakHBD, Aprotic
NitromethaneInsensitive/WeakNon-HBD, Aprotic

Catalysis and Microwave-Assisted Synthesis for Enhanced Efficiency

To improve reaction rates and yields, various catalytic systems and energy sources can be employed. While specific catalysts for the synthesis of this compound are not extensively documented, phase-transfer catalysts are often used in SNAr reactions, particularly in halogen exchange processes, to facilitate the transfer of the fluoride salt into the organic phase. google.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. eurekaselect.com This technique offers benefits such as reduced reaction times, often higher yields, and homogeneous heating, which can minimize the formation of side products. eurekaselect.comresearchgate.net The application of microwave irradiation to the synthesis of fluorinated heterocyclic compounds has been shown to be an energy-efficient and environmentally friendly approach. eurekaselect.com Given these advantages, microwave-assisted methods represent a promising avenue for optimizing the synthesis of this compound, potentially leading to faster and more efficient production.

Reactivity and Mechanistic Studies of 1 Fluoro 2,4 Dimethoxy 5 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the functionalization of electron-deficient aromatic rings. numberanalytics.com The compound this compound is structurally primed for such reactions due to the presence of a good leaving group (fluorine) and strong activation by an electron-withdrawing nitro group.

In contrast to aliphatic nucleophilic substitution (SN1 and SN2) where fluoride (B91410) is a poor leaving group due to the strength of the carbon-fluorine bond, it is an excellent leaving group in SNAr reactions. doubtnut.comreddit.com This reversal in reactivity is a direct consequence of the SNAr reaction mechanism. The rate-determining step is not the cleavage of the C-F bond, but rather the initial attack of the nucleophile on the aromatic ring to form a stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.compreprints.org

Table 1: Comparison of Halogen Leaving Group Ability
Reaction TypeTypical Reactivity OrderReason for Trend
SN2 SubstitutionI > Br > Cl > FRate is dependent on the C-X bond strength; weaker bonds (C-I) break more easily.
SNAr SubstitutionF > Cl > Br > IRate is dependent on the initial nucleophilic attack, which is accelerated by the high electronegativity of the leaving group (F) activating the ring. masterorganicchemistry.comstackexchange.com

The regioselectivity and rate of SNAr reactions are profoundly influenced by the substituents on the aromatic ring. In this compound, the nitro (NO₂) and methoxy (B1213986) (OCH₃) groups have distinct and significant effects.

Nitro Group (–NO₂): The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. numberanalytics.com Its position at C5, which is para to the fluorine leaving group at C1, is optimal for activating the ring toward nucleophilic attack. masterorganicchemistry.com During the formation of the Meisenheimer complex, the negative charge can be delocalized from the ring onto the oxygen atoms of the nitro group. masterorganicchemistry.com This resonance stabilization significantly lowers the energy of the intermediate, thereby increasing the reaction rate. numberanalytics.com The substitution is strongly directed to the carbon atom bearing the leaving group (C1) because the stabilizing effect of the para-nitro group is maximized at this position. masterorganicchemistry.com

Table 2: Influence of Substituents on SNAr Reactivity of this compound
SubstituentPositionElectronic EffectImpact on Reaction
Nitro (-NO₂)5 (para to F)Strongly electron-withdrawing (resonance and induction)Strongly activates the ring for nucleophilic attack and stabilizes the Meisenheimer complex, increasing the reaction rate. numberanalytics.commasterorganicchemistry.com
Methoxy (-OCH₃)2 (ortho to F)Electron-donating (resonance), electron-withdrawing (induction)Modulates ring electronics; overall effect is subordinate to the strong activation by the nitro group.
Methoxy (-OCH₃)4 (meta to F)Electron-donating (resonance), electron-withdrawing (induction)Modulates ring electronics; overall effect is subordinate to the strong activation by the nitro group.

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. nih.gov

Step 1: Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the electrophilic carbon atom (C1) that is bonded to the fluorine atom. This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate, the Meisenheimer complex. masterorganicchemistry.compreprints.org The stability of this complex is the key to the reaction's feasibility. The negative charge is delocalized over the ring and, most importantly, onto the ortho and para substituents. The nitro group at the para position is particularly effective at stabilizing this charge through resonance.

Step 2: Elimination of the Leaving Group (Fast Step): The aromaticity of the ring is restored through the expulsion of the fluoride ion (F⁻). stackexchange.com This step is rapid because it reforms the stable aromatic system.

Reduction Chemistry of the Nitro Group in this compound

The nitro group is a versatile functional group that can be reduced to several other nitrogen-containing functionalities. The specific product obtained depends heavily on the choice of reducing agent and the reaction conditions.

The most common transformation of an aromatic nitro group is its complete reduction to a primary amine. The selective reduction of this compound yields 4-Fluoro-2,5-dimethoxyaniline. This transformation is crucial for synthesizing various pharmaceutical and chemical intermediates. Achieving this reduction chemoselectively, without affecting the fluorine atom (hydrodehalogenation) or the methoxy groups, requires careful selection of reagents.

Common methods for this selective reduction include:

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are employed with hydrogen gas. wikipedia.org This method is often clean and efficient, but over-reduction or side reactions like hydrodehalogenation can occur, especially with more reactive halogens like bromine and iodine. thieme-connect.de The robustness of the C-F bond often makes this method suitable for fluoro-substituted nitroarenes.

Metal-Acid Reductions: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. wikipedia.orgrsc.org The Zinin reduction, which uses sodium sulfide, is another option for selective reductions. wikipedia.orgstackexchange.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., FeC₃, Raney nickel) can serve as a source of hydrogen, avoiding the need for high-pressure hydrogen gas. wikipedia.orgresearchgate.net

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are often too reactive and may lead to the formation of azo compounds or other intermediates. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce a nitro group on its own but can be effective when used with a transition metal catalyst. nih.govjsynthchem.com

Table 3: Common Reagents for Selective Nitro Group Reduction
Reagent/SystemGeneral ConditionsSelectivity Notes
H₂, Pd/CHydrogen gas, solvent (e.g., ethanol, ethyl acetate)Highly efficient; potential for hydrodehalogenation of more labile halogens. wikipedia.org
Fe / HCl or CH₃COOHAcidic aqueous solution, heatClassic, cost-effective method with good selectivity. wikipedia.org
SnCl₂ / HClConcentrated HCl, often used for laboratory scaleEffective for a wide range of substrates. wikipedia.org
N₂H₄·H₂O / CatalystCatalyst (e.g., Raney Ni, FeCl₃), solvent (e.g., ethanol)Avoids high-pressure H₂; conditions can be tuned for selectivity. researchgate.netnih.gov
NaBH₄ / CatalystCatalyst (e.g., Ni(PPh₃)₄), solvent (e.g., ethanol)Mild conditions; catalyst is essential for reactivity. jsynthchem.com

The reduction of a nitro group to an amine is a six-electron process that proceeds through several stable or transient intermediates. thieme-connect.de By carefully controlling the reaction conditions (e.g., pH, temperature, and reducing agent strength), it is possible to halt the reduction at these intermediate stages.

The generally accepted reduction pathway is as follows: Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)

Nitroso and Hydroxylamine (B1172632) Formation: Mild reducing agents or specific conditions, such as electrolytic reduction or the use of zinc dust in aqueous ammonium (B1175870) chloride, can favor the formation of the N-arylhydroxylamine. wikipedia.orgnih.gov The nitroso intermediate is typically transient and is rapidly reduced further. thieme-connect.dersc.org

Azo and Azoxy Compound Formation: These dimeric species arise from condensation reactions between the intermediates under specific, often basic or neutral, conditions. thieme-connect.de

Condensation of a nitrosoarene with a hydroxylamine yields an azoxybenzene derivative (Ar-N=N⁺(O⁻)-Ar). stackexchange.com

Condensation of a nitrosoarene with an aniline (B41778) yields an azobenzene derivative (Ar-N=N-Ar). stackexchange.com

Reduction of the azoxy compound can also lead to the azo compound.

These intermediates are often considered byproducts in the synthesis of amines but can be targeted as the primary products with the appropriate choice of catalytic system and reaction conditions. preprints.orgthieme-connect.de For instance, treatment of nitroarenes with certain metal hydrides or excess zinc metal can favor the formation of azo or hydrazine compounds, respectively. wikipedia.org

Impact of Nitro Group Reduction on the Electronic Properties of the Aromatic Ring

The reduction of the nitro group in this compound to an amino group brings about a significant alteration in the electronic landscape of the aromatic ring. The nitro group is a powerful electron-withdrawing group, both through resonance and inductive effects. This deactivates the benzene (B151609) ring towards electrophilic attack and decreases the electron density on the ring. In contrast, the resulting amino group is a strong electron-donating group, primarily through resonance.

A comparative summary of the electronic effects of the nitro and amino groups is presented in the table below.

Table 1: Comparison of the Electronic Properties of Nitro and Amino Groups on the Aromatic Ring

SubstituentInductive EffectResonance EffectOverall Effect on Ring Electron Density
Nitro (-NO₂)Strongly Electron-WithdrawingStrongly Electron-WithdrawingSignificant Decrease
Amino (-NH₂)Weakly Electron-WithdrawingStrongly Electron-DonatingSignificant Increase

Transformations Involving Methoxy and Unsubstituted Aromatic Positions of this compound

The methoxy groups and the single unsubstituted position on the aromatic ring of this compound represent key sites for further chemical modifications. The reactivity at these positions is governed by the combined electronic influences of the fluorine, methoxy, and nitro substituents.

Derivatization at Methoxy Positions

The methoxy groups in this compound are potential sites for derivatization, most notably through nucleophilic aromatic substitution (SNAr) reactions where an alkoxy group can act as a leaving group. Although halogens are more common leaving groups in SNAr reactions, alkoxy groups can also be displaced under certain conditions, particularly when the aromatic ring is highly activated by electron-withdrawing groups.

Research on the analogous compound, 2,4-dimethoxynitrobenzene, has demonstrated that transetherification can occur. For instance, reaction with a bulky nucleophile like sodium t-butoxide can lead to the selective substitution of the ortho-methoxy group. nih.govresearchgate.net This selectivity is often influenced by steric factors and the specific reaction conditions, such as solvent and temperature. nih.govresearchgate.net

In the case of this compound, the presence of the strongly electron-withdrawing nitro group at the C5 position activates the ring for nucleophilic attack. The relative positions of the methoxy groups to the nitro group would influence their lability. The methoxy group at C4 is para to the nitro group, while the methoxy group at C2 is ortho. Both positions are activated. However, the presence of the fluorine atom at C1 would also exert an electronic and steric influence on the reactivity of the adjacent C2-methoxy group.

The table below summarizes a potential derivatization reaction at a methoxy position based on studies of similar compounds.

Table 2: Potential Derivatization at a Methoxy Position of this compound

ReactantReagentPotential ProductReaction Type
This compoundSodium t-butoxide2-tert-Butoxy-1-fluoro-4-methoxy-5-nitrobenzene or 4-tert-Butoxy-1-fluoro-2-methoxy-5-nitrobenzeneNucleophilic Aromatic Substitution (SNAr)

Electrophilic Substitution at Unsubstituted Aromatic Positions

The aromatic ring of this compound has one unsubstituted position at C6, which is a potential site for electrophilic aromatic substitution. The feasibility and regioselectivity of such a reaction are determined by the directing effects of the existing substituents.

The directing effects of the substituents on the ring are as follows:

Methoxy groups (-OCH₃) at C2 and C4: These are strong activating groups and are ortho, para-directing.

Fluoro group (-F) at C1: This is a deactivating group but is also ortho, para-directing.

Nitro group (-NO₂) at C5: This is a strong deactivating group and is meta-directing.

The sole unsubstituted position is at C6. To assess the likelihood of electrophilic attack at this position, we can analyze the directing influence of each substituent relative to C6:

The C2-methoxy group is in a meta position to C6.

The C4-methoxy group is in an ortho position to C6.

The C1-fluoro group is in an ortho position to C6.

The C5-nitro group is in an ortho position to C6.

The following table summarizes the directing effects of the substituents towards the C6 position.

Table 3: Directing Effects of Substituents for Electrophilic Attack at the C6 Position

SubstituentPositionElectronic EffectDirecting EffectInfluence on C6
-FC1Deactivatingortho, paraDirecting
-OCH₃C2Activatingortho, paraNon-directing (meta)
-OCH₃C4Activatingortho, paraStrongly Directing
-NO₂C5DeactivatingmetaNon-directing (ortho)

Spectroscopic and Structural Elucidation of 1 Fluoro 2,4 Dimethoxy 5 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for 1-Fluoro-2,4-dimethoxy-5-nitrobenzene

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei like ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound is predicted to be relatively simple, featuring signals for two aromatic protons and two distinct methoxy (B1213986) groups.

Aromatic Protons: The benzene (B151609) ring contains two protons at the C3 and C6 positions. Due to the substitution pattern, these protons are not adjacent and thus would appear as singlets, or as doublets with very small coupling constants arising from long-range coupling to the fluorine atom. The proton at the C6 position is anticipated to have a more downfield chemical shift due to the strong electron-withdrawing effect of the adjacent nitro group. The proton at the C3 position is shielded by two ortho and para methoxy groups, shifting it upfield relative to the C6 proton.

Methoxy Protons: The two methoxy groups at the C2 and C4 positions are in chemically non-equivalent environments. Therefore, they are expected to produce two separate sharp singlets, each integrating to three protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ar-H (C6)~7.8 - 8.2Singlet (s)1H
Ar-H (C3)~6.8 - 7.2Singlet (s) or Doublet (d)1H
-OCH₃~3.9 - 4.1Singlet (s)3H
-OCH₃~3.8 - 4.0Singlet (s)3H

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring and the two methoxy carbons. The chemical shifts are influenced by the electronic effects of the substituents (F, OCH₃, NO₂).

C1 (C-F): The carbon directly bonded to the fluorine atom will exhibit a large chemical shift and a strong one-bond carbon-fluorine coupling constant (¹JCF).

C2 & C4 (C-OCH₃): These carbons, bonded to the electron-donating methoxy groups, will be shifted significantly downfield.

C5 (C-NO₂): The carbon attached to the electron-withdrawing nitro group will also be shifted downfield.

C3 & C6 (C-H): These carbons will show chemical shifts typical for substituted aromatic rings.

Methoxy Carbons: The two methoxy carbons will appear in the characteristic region for such groups, typically between 55 and 65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C-F)~150 - 160 (with large ¹JCF)
C2 (C-OCH₃)~145 - 155
C3 (C-H)~100 - 110
C4 (C-OCH₃)~155 - 165
C5 (C-NO₂)~135 - 145
C6 (C-H)~115 - 125
-OCH₃~56 - 62
-OCH₃~55 - 61

The ¹⁹F NMR spectrum provides specific information about the fluorine atom. For this compound, a single fluorine environment exists. Therefore, the spectrum is expected to display one signal, likely a singlet or a finely split multiplet due to long-range couplings with nearby protons. The chemical shift would be indicative of a fluorine atom attached to an electron-rich aromatic system that is also influenced by an electron-withdrawing nitro group. Predicting ¹⁹F NMR chemical shifts can be challenging, but quantum chemical methods and comparison with known compounds are often employed nih.gov.

Infrared (IR) and Mass Spectrometry (MS) of this compound

IR spectroscopy and mass spectrometry provide complementary information regarding the functional groups and molecular weight of the compound.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The key functional groups in this compound are the nitro group, the aryl ether linkages, the carbon-fluorine bond, and the aromatic ring itself.

Nitro Group (NO₂): Aromatic nitro compounds characteristically display two strong absorption bands corresponding to asymmetric and symmetric N-O stretching vibrations orgchemboulder.comorgchemboulder.comblogspot.com.

Aryl Ether (C-O): Aryl alkyl ethers typically show two distinct C-O stretching bands, an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber blogspot.comspectroscopyonline.com.

Aromatic Ring (C=C and C-H): The presence of the benzene ring is confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹ libretexts.org.

Carbon-Fluorine Bond (C-F): The C-F stretch gives rise to a strong absorption band, typically in the 1000-1250 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)
Aromatic C-H StretchAr-H3000 - 3100
Asymmetric NO₂ Stretch-NO₂1500 - 1550 spectroscopyonline.com
Aromatic C=C StretchBenzene Ring1400 - 1600
Symmetric NO₂ Stretch-NO₂1330 - 1390 spectroscopyonline.com
Asymmetric C-O StretchAryl Ether1200 - 1300 spectroscopyonline.com
Symmetric C-O Stretch / C-F StretchAryl Ether / C-F1000 - 1150 libretexts.org

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₈FNO₄), the exact mass of the molecular ion ([M]⁺˙) can be calculated and compared with the experimental value.

The fragmentation pattern observed in electron ionization (EI) mass spectrometry offers valuable structural information. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group and cleavage of substituent side chains youtube.com.

Molecular Ion (M⁺˙): The parent peak corresponding to the intact molecule.

Loss of NO₂: A very common fragmentation for nitroaromatics is the loss of a nitro group (mass of 46 Da), leading to a prominent [M-46]⁺ fragment ion youtube.comstrath.ac.uk.

Loss of Methyl Radical (CH₃): Cleavage of a methyl group from one of the methoxy substituents would result in an [M-15]⁺ ion.

Loss of Formaldehyde (B43269) (CH₂O): Elimination of a neutral formaldehyde molecule (mass of 30 Da) from a methoxy group is another possible pathway.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaPredicted m/zDescription
[M]⁺˙C₈H₈FNO₄201.0437Molecular Ion
[M-CH₃]⁺C₇H₅FNO₄186.0202Loss of a methyl radical
[M-NO₂]⁺C₈H₈FO₂155.0457Loss of a nitro group

X-ray Crystallography for Solid-State Structure Determination of this compound and Related Compounds

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and conformation. Furthermore, analysis of the crystal lattice reveals the nature of intermolecular interactions that govern the packing of molecules. While crystallographic data for this compound is not publicly documented, analysis of closely related structures, such as its isomer 1-fluoro-2,5-dimethoxy-4-nitrobenzene, provides significant insight into the expected structural features.

Confirmation of Molecular Geometry and Conformational Analysis

The molecular geometry of substituted nitrobenzenes is a subject of considerable interest, as it is influenced by the electronic and steric interplay of the various substituents. X-ray diffraction studies on derivatives provide definitive confirmation of the connectivity and substitution pattern on the benzene ring.

For the related isomer, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, X-ray crystallography was crucial in confirming the para-directing effect of the fluoro substituent during nitration of 2-fluoro-1,4-dimethoxybenzene. mdpi.com The analysis of its crystal structure revealed two chemically identical molecules in the asymmetric unit. mdpi.com

In nitrobenzene (B124822) derivatives, the geometry of the nitro group and its orientation relative to the phenyl ring are key structural parameters. The O-N-O bond angle and the C-N bond length are sensitive to the electronic effects of other substituents. mdpi.com The planarity of the nitro group with the benzene ring can be distorted due to steric hindrance or specific crystal packing forces. mdpi.com Quantum chemical calculations and analysis of crystal structure databases for various para-substituted nitrobenzene derivatives show that while deformations in the O-N-O angle are typically small, the twist angle between the nitro group and the phenyl ring plane can vary significantly depending on intermolecular interactions. mdpi.com For nitrobenzene itself, a planar conformation is generally favored, though large-amplitude torsional motion of the NO₂ group exists. researchgate.net

The crystallographic data for 1-fluoro-2,5-dimethoxy-4-nitrobenzene provides a foundational dataset for understanding these substituted compounds.

Crystal Data for 1-Fluoro-2,5-dimethoxy-4-nitrobenzene

ParameterValue
Chemical FormulaC₈H₈FNO₄
Molecular Weight201.15 g/mol
Crystal SystemMonoclinic
Space GroupCc
a (Å)7.9538(6)
b (Å)13.5379(11)
c (Å)16.0790(13)
β (°)89.983(6)
Volume (ų)15588.1(3)
Z8

Data sourced from reference mdpi.com.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is directed by a combination of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. In nitro-substituted benzenes, the introduction of the nitro group significantly influences these interactions.

The presence of the nitro group facilitates the formation of C–H⋯O intermolecular hydrogen bonds, which often play a role in the crystal packing. rsc.org These interactions, along with stacking arrangements, are common structural motifs in the crystals of nitro-substituted benzenes. rsc.org The analysis of pairwise interaction energies in various dinitrobenzene isomers indicates that stacking interactions often form the primary structural motif. rsc.org

In contrast, the crystal structure analysis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene revealed no significant intermolecular interactions in the solid state. mdpi.com This suggests that the specific combination and arrangement of the fluoro, dimethoxy, and nitro substituents may sterically hinder the close approach required for strong C–H⋯O or π-π stacking interactions that are observed in less substituted nitroaromatics.

The role of the fluorine atom in directing crystal packing is also a relevant consideration. While C–H⋯F interactions are sometimes postulated, their structure-directing ability is a subject of debate and is considered to be weak, often comparable to C–H⋯H interactions in terms of influence on intermolecular energy. nih.gov In many fluorinated aromatic compounds, crystal packing is dictated by other, stronger forces. The slipped-parallel orientation, stabilized significantly by dispersion interactions, is often the most stable arrangement for nitrobenzene dimers, and this is a stronger interaction than typical T-shaped complexes. researchgate.net

Computational Investigations into the Electronic Structure and Reactivity of 1 Fluoro 2,4 Dimethoxy 5 Nitrobenzene

Density Functional Theory (DFT) Calculations for 1-Fluoro-2,4-dimethoxy-5-nitrobenzene

Density Functional Theory (DFT) has emerged as a robust and widely utilized computational method for predicting the electronic structure and properties of molecules. By approximating the electron density of a system, DFT calculations can provide accurate insights into molecular geometries, orbital energies, and charge distributions, which are fundamental to understanding chemical reactivity.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential Surfaces)

A key aspect of understanding a molecule's reactivity lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Representative Frontier Orbital Energies for a Substituted Nitroaromatic Compound (Note: Data is illustrative for a related compound class as specific data for this compound is not available in the cited literature.)

Orbital Energy (eV)
HOMO -7.5
LUMO -2.1

| HOMO-LUMO Gap | 5.4 |

The Molecular Electrostatic Potential (MEP) surface is another powerful tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, the MEP surface would be expected to show a significant region of positive electrostatic potential around the nitro group, highlighting its strong electron-withdrawing nature and its susceptibility to nucleophilic attack. Conversely, the methoxy (B1213986) groups would contribute to regions of greater electron density on the aromatic ring.

Conformational Analysis and Energy Minimization of Aromatic Framework

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a significant impact on its reactivity and physical properties. For this compound, the orientation of the methoxy and nitro groups relative to the benzene (B151609) ring is of particular interest. Computational energy minimization techniques are employed to identify the most stable conformation, i.e., the geometry with the lowest potential energy.

These calculations typically involve systematically rotating the bonds of the substituent groups and calculating the energy at each step to find the global energy minimum. For the methoxy groups, the orientation of the methyl groups with respect to the aromatic ring can influence steric interactions and orbital overlap. Similarly, the nitro group may exhibit some degree of torsional motion. The optimized geometry from these calculations provides the most probable structure of the molecule and serves as the foundation for further electronic structure and reactivity studies. For many dimethoxybenzene derivatives, a planar or near-planar arrangement of the phenyl ring is found to be the most stable.

Theoretical Studies of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction mechanism.

Computational Modeling of Nucleophilic Aromatic Substitution Pathways

This compound is a prime candidate for nucleophilic aromatic substitution (SNA r) reactions. The presence of the electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles. The fluorine atom, being a good leaving group in this context, is expected to be the site of substitution.

Computational modeling of SNA r pathways typically involves simulating the approach of a nucleophile to the carbon atom bearing the fluorine. The calculations can map the energy profile of the reaction, which often proceeds through a two-step mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex. The energy barrier for the formation of this intermediate is the rate-determining step of the reaction. For some systems, a concerted mechanism, where bond formation and bond breaking occur simultaneously in a single transition state, may be operative. Computational studies on related systems have shown that the energy barrier for such reactions can be in the range of 20-25 kcal/mol.

Table 2: Illustrative Calculated Energy Barriers for Nucleophilic Aromatic Substitution (Note: This data is representative of concerted SNA r reactions and not specific to this compound.)

Reaction Step Calculated Activation Energy (kcal/mol)

Simulations of Nitro Group Reduction Energetics

The reduction of the nitro group is a fundamental reaction in organic chemistry, leading to the formation of amines, which are valuable synthetic intermediates. The process is a multi-electron reduction that proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species.

Computational simulations can provide insights into the energetics of each step of the reduction process. By calculating the energies of the reactants, intermediates, products, and transition states, a detailed potential energy surface for the reduction pathway can be constructed. These studies can help to understand the influence of the other substituents on the aromatic ring—the fluoro and dimethoxy groups—on the ease of reduction of the nitro group. Generally, electron-donating groups can make the reduction of the nitro group more difficult, while electron-withdrawing groups facilitate it. The electrochemical reduction of some 2,5-dimethoxy nitrobenzene (B124822) derivatives has been studied, revealing the formation of a nitro radical anion as the initial step in the reduction process. researchgate.netresearchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. These models are built by identifying molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods to find a mathematical relationship between these descriptors and an observed measure of reactivity.

For a class of compounds like substituted nitrobenzenes, QSRR models can be developed to predict their reactivity in, for example, nucleophilic aromatic substitution reactions. The descriptors used in such models can be derived from DFT calculations and may include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, and charges on specific atoms.

Topological Descriptors: Descriptors that describe the connectivity and shape of the molecule.

Quantum Chemical Descriptors: Properties like electrophilicity index and chemical hardness.

Once a statistically robust QSRR model is developed, it can be used to predict the reactivity of new, unsynthesized compounds within the same class. This predictive capability is highly valuable in the design of new molecules with desired reactivity profiles. Studies on the toxicity of nitrobenzene derivatives have successfully employed QSRR models using descriptors such as the LUMO energy and electrophilicity index to predict their biological activity. researchgate.netcore.ac.ukresearchgate.netdergipark.org.tr

Table 3: Common Descriptors Used in QSRR Models for Nitroaromatic Compounds

Descriptor Type Examples
Electronic HOMO Energy, LUMO Energy, Electrophilicity Index
Steric Molecular Volume, Surface Area

| Hydrophobicity | LogP |

Advanced Applications and Derivatization Strategies for 1 Fluoro 2,4 Dimethoxy 5 Nitrobenzene

Role as a Key Synthetic Intermediate for High-Value Organic Compounds

Substituted nitroaromatic compounds are crucial building blocks in the chemical industry for producing a wide range of high-value products. The strategic placement of fluoro, methoxy (B1213986), and nitro groups on the benzene (B151609) ring makes 1-Fluoro-2,4-dimethoxy-5-nitrobenzene a versatile precursor. Its non-nitrated parent compound, 1-Fluoro-2,4-dimethoxybenzene (B91222), is already recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals due to its enhanced reactivity and solubility. chemimpex.comchemimpex.com The addition of a nitro group further activates the aromatic ring, particularly for nucleophilic aromatic substitution reactions, broadening its synthetic potential.

Synthesis of Biologically Active Molecules and Pharmaceutical Precursors

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, the utility of closely related fluorinated nitroaromatic compounds in medicinal chemistry is well-established. For instance, analogs like 1-Chloro-4-fluoro-2-nitrobenzene serve as critical intermediates in the synthesis of a wide array of pharmacologically active compounds, including certain anticancer and antiviral agents. nbinno.com The reactive sites on these molecules allow for fundamental transformations, such as nucleophilic aromatic substitution and reduction of the nitro group, which are essential for constructing complex drug architectures. nbinno.com

Similarly, 4-Fluoro-2-methoxy-1-nitrobenzene is used as a reagent in the synthetic preparation of imidazopyridines, which have been investigated as inhibitors of the insulin-like growth factor-1 receptor, a target in cancer therapy. scbt.com An isomer, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, has been synthesized with the intention of using it as a substrate for creating alicyclic ring-fused benzimidazolequinone anti-tumor agents. mdpi.com These examples underscore the potential of this compound as a precursor for novel therapeutic agents, where the fluorine atom can enhance metabolic stability and the other functional groups provide handles for further chemical modification. chemimpex.com

Precursor for Agrochemicals and Specialty Chemicals

The class of halogenated nitroaromatics is fundamental to the synthesis of numerous industrial chemicals, including pesticides and herbicides. Compounds like 1-Chloro-4-fluoro-2-nitrobenzene are foundational in creating molecules for crop protection, with the goal of developing more targeted and environmentally considerate agrochemical solutions. nbinno.com The unique electronic properties imparted by the combination of a nitro group and halogen substituents can be leveraged to design new active ingredients for pesticides and herbicides. nbinno.com

This compound also serves as a precursor for specialty chemicals, which include performance additives and novel materials with customized properties. nbinno.com By incorporating such intermediates into the synthesis of specific polymers or functional coatings, desirable characteristics like enhanced durability or resistance can be achieved. nbinno.com The versatile reactivity of this compound makes it a strong candidate for similar applications in the agrochemical and specialty chemical sectors.

Building Block for Advanced Materials and Dyes

The application of 1-Fluoro-2,4-dimethoxybenzene and its derivatives extends into materials science, where they can be incorporated into polymer formulations to improve thermal stability and mechanical properties. chemimpex.com The presence of fluorine is often associated with enhanced durability and performance in advanced materials. chemimpex.com Furthermore, nitroaromatic compounds are historically significant precursors in the synthesis of dyes. The functional groups on this compound, particularly the nitro group which can be reduced to an amino group, provide the necessary chromophoric and auxochromic potential for developing new colorants.

Development of Novel Derivatives with Tailored Properties from this compound

The derivatization of this compound allows for the creation of new molecules with properties fine-tuned for specific applications. The existing functional groups serve as starting points for a variety of chemical reactions, enabling the synthesis of diverse and complex structures.

Exploration of Structure-Reactivity and Structure-Property Relationships

The relationship between a molecule's structure and its resulting properties is a core concept in chemistry. For substituted aromatic compounds like this compound, the interplay of its functional groups governs its reactivity.

Electronic Effects : The nitro group is a strong deactivating, meta-directing group for electrophilic aromatic substitution, while the methoxy groups are activating, ortho-, para-directors. The fluorine atom is a deactivating but ortho-, para-directing group. This combination of competing effects makes predicting reaction outcomes complex but also offers opportunities for regioselective synthesis. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) : The most significant reactivity pathway for this compound is nucleophilic aromatic substitution. The strong electron-withdrawing effect of the nitro group activates the ring towards nucleophilic attack, making the fluorine atom an excellent leaving group. This allows for the straightforward introduction of a wide range of nucleophiles.

Influence of Fluorine : The substitution of hydrogen with fluorine can profoundly impact a molecule's biological and chemical properties. Fluorine's high electronegativity can alter acidity (pKa), lipophilicity, and metabolic stability. researchgate.netnih.gov In structure-activity relationship (SAR) studies, replacing a hydroxyl group with fluorine can have significant, though not always beneficial, effects on biological receptor binding, as the fluorine atom can only act as a hydrogen bond acceptor. nih.gov

A summary of the directing effects of the substituents on the benzene ring is presented below.

SubstituentPositionElectronic EffectDirecting Influence (for Electrophilic Aromatic Substitution)
-F (Fluoro)1-I, +M (Inductively withdrawing, Mesomerically donating)Deactivating, Ortho/Para
-OCH₃ (Methoxy)2-I, +M (Inductively withdrawing, Mesomerically donating)Activating, Ortho/Para
-OCH₃ (Methoxy)4-I, +M (Inductively withdrawing, Mesomerically donating)Activating, Ortho/Para
-NO₂ (Nitro)5-I, -M (Inductively and Mesomerically withdrawing)Deactivating, Meta

Synthesis of Polyfunctionalized Aromatic Systems

This compound is an ideal starting material for building more complex, polyfunctionalized aromatic systems. The fluorine atom can be readily displaced by various nucleophiles (e.g., amines, alcohols, thiols) via SNAr reactions to introduce new functionalities. Subsequently, the nitro group can be chemically modified, most commonly through reduction to an amine. This resulting amino group can then undergo a vast number of further reactions, such as diazotization, acylation, or alkylation, to build intricate molecular frameworks. This sequential and regioselective modification allows for the synthesis of highly substituted benzene derivatives that would be difficult to prepare through other methods.

Emerging Applications in Medicinal Chemistry and Materials Science

The strategic placement of fluoro, methoxy, and nitro groups on a benzene ring makes this compound a highly versatile precursor for creating complex molecular architectures. Its utility is increasingly recognized in both medicinal chemistry and materials science, where its distinct electronic and reactive properties can be leveraged to design novel, high-performance molecules.

Design of Kinase Inhibitors and Other Therapeutic Agents

While direct applications of this compound in approved drugs are not extensively documented, its structural motifs are integral to the synthesis of targeted therapeutics, particularly kinase inhibitors. The compound serves as a valuable building block, or synthon, due to the unique properties conferred by its substituents. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group is a versatile functional handle that can be readily converted to an amine, a common feature in many kinase inhibitors for establishing key interactions with the target protein.

Research into compounds with similar substitution patterns highlights the potential of this chemical scaffold. For instance, fluorinated dimethoxybenzene derivatives have been explored for their role in developing selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. In these studies, the addition of a fluorine atom to the dimethoxybenzene moiety was a strategy employed to modulate the electronic properties of the molecule.

Furthermore, structurally related nitroaromatics are routinely used as precursors in the synthesis of complex therapeutic agents. A notable example is the use of 1-fluoro-2-methoxy-4-nitrobenzene in the preparation of a 3-methoxyaniline intermediate, which is a key component in the synthesis of certain kinase inhibitors. ed.ac.uk Similarly, 4-Fluoro-2-Methoxy-5-nitroaniline, a compound with a closely related structure, serves as a crucial intermediate in the synthesis of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase, which is implicated in various cancers.

The general synthetic utility is clear: the nitro group of a compound like this compound can be reduced to an aniline (B41778), which can then be used to construct the core of a drug molecule. The fluorine and methoxy groups remain to influence the drug's pharmacokinetic and pharmacodynamic profile.

Table 1: Role of Structural Features in Therapeutic Design

Feature Role in Medicinal Chemistry Example from Related Compounds
Fluoro Group Enhances metabolic stability, modulates pKa, improves binding affinity. Used to reduce electron density in the development of FGFR inhibitors.
Dimethoxy Groups Influences solubility, conformation, and electronic properties; can form hydrogen bonds. The dimethoxybenzene group is a known motif for enhancing FGFR selectivity.

| Nitro Group | Acts as a precursor to the amine group via reduction. The resulting amine is a key functional group for further reactions or direct interaction with biological targets. | 1-fluoro-2-methoxy-4-nitrobenzene is a precursor to a 3-methoxyaniline intermediate for kinase inhibitor synthesis. ed.ac.uk |

Incorporation into Advanced Polymeric and Coating Materials

In the realm of materials science, aromatic compounds containing fluorine and nitro groups are of interest for creating polymers and coatings with enhanced properties. The precursor molecule, 1-Fluoro-2,4-dimethoxybenzene, is noted for its application in formulating advanced materials, where it can be incorporated into polymer structures to improve thermal stability and mechanical strength. chemimpex.com

The addition of a nitro group to this scaffold, as in this compound, introduces further possibilities for materials design. The highly polar nitro group can significantly influence the properties of a material. For instance:

Polymer Functionalization: The nitro group can be chemically transformed (e.g., reduced to an amine) after the polymerization process. This allows for the grafting of other molecules onto the polymer backbone, creating materials with specialized functions for applications in sensors, filtration membranes, or biocompatible surfaces.

Enhanced Intermolecular Interactions: The strong electron-withdrawing nature of the nitro group can promote charge-transfer interactions between polymer chains, potentially leading to materials with interesting electronic or optical properties.

Coating Properties: When incorporated into coatings, the polarity of the nitro group could improve adhesion to various substrates and alter the surface energy of the material.

While specific research detailing the polymerization of this compound is limited, the principles of materials science suggest its potential as a monomer or additive for creating high-performance polymers and coatings with tailored characteristics.

Table 2: Potential Contributions to Material Properties

Functional Group Potential Effect on Polymer/Coating Properties
Fluorobenzene Core Increased thermal stability, chemical resistance, and hydrophobicity.
Dimethoxy Groups Can influence chain flexibility, solubility in organic solvents, and adhesion.

| Nitro Group | Provides a site for post-polymerization modification; enhances intermolecular forces and polarity. |

Conclusion and Future Research Directions

Summary of Key Academic Findings on 1-Fluoro-2,4-dimethoxy-5-nitrobenzene

Direct academic literature focusing exclusively on this compound is limited. However, substantial insights can be drawn from detailed studies on its close structural isomers, which illuminate the probable synthetic pathways and characteristics of the target compound.

Research into the synthesis of the related isomer, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene , provides the most pertinent data. In a notable study, this compound was successfully synthesized with a high yield (90%) by treating 2-Fluoro-1,4-dimethoxybenzene with nitric acid at 0 °C. mdpi.com The structure of the resulting compound was unequivocally confirmed using X-ray crystallography, alongside characterization by NMR spectroscopy, elemental analysis, and other standard analytical techniques. mdpi.com This research underscores that electrophilic nitration is a viable and efficient method for producing fluorinated dimethoxy-nitrobenzene derivatives. The starting material for such a synthesis, 1-Fluoro-2,4-dimethoxybenzene (B91222), is recognized as a versatile building block in organic synthesis, particularly for creating complex molecules for the pharmaceutical and agrochemical industries. chemimpex.com

The key takeaway from this research is that the fluorine atom acts as a powerful para-directing group during the electrophilic nitration of the dimethoxybenzene ring system. mdpi.com This high regioselectivity is a crucial finding for chemists aiming to synthesize specific isomers within this class of compounds. While this specific study produced the 2,5-dimethoxy-4-nitro isomer, it establishes a foundational methodology that could be adapted to synthesize the 2,4-dimethoxy-5-nitro target isomer, likely through the nitration of 1-fluoro-2,4-dimethoxybenzene.

Table 1: Summary of Research Findings on a Closely Related Isomer

Feature Finding Source
Product 1-Fluoro-2,5-dimethoxy-4-nitrobenzene mdpi.com
Precursor 2-Fluoro-1,4-dimethoxybenzene mdpi.com
Reaction Type Electrophilic Nitration mdpi.com
Yield 90% mdpi.com
Significance Demonstrates a highly selective and high-yield synthetic route for this class of compounds. mdpi.com

Unexplored Research Avenues and Potential Transformative Applications

The specific substitution pattern of this compound presents a range of unexplored research opportunities. As a functionalized nitroaromatic compound, it holds significant potential as a key intermediate in several advanced applications.

Pharmaceutical Development : Fluorinated compounds are integral to modern medicine, with fluorine substitution known to enhance drug efficacy, metabolic stability, and pharmacokinetic profiles. numberanalytics.com Nitroaromatic compounds are precursors to a wide array of pharmaceuticals, including antimicrobial and antipsychotic drugs. nih.govnih.gov Furthermore, some nitroaromatics are investigated as hypoxia-activated prodrugs for cancer therapy, targeting the low-oxygen environment of solid tumors. nih.gov this compound could serve as a novel scaffold for developing next-generation therapeutics in oncology, neurology, or infectious diseases. numberanalytics.com

Advanced Materials Science : The incorporation of fluorine into materials can lead to enhanced thermal stability, chemical resistance, and unique optical properties. numberanalytics.com Fluorinated polyimides, for example, are explored for applications in electronics and as protective coatings for high-energy materials. numberanalytics.comnih.gov The title compound could be used as a monomer or precursor for specialized polymers with tailored electronic or surface properties, such as hydrophobicity and low surface energy. numberanalytics.com

Agrochemicals : Halogenated and nitrated aromatic compounds are foundational to the synthesis of many pesticides and herbicides. nih.gov Research into new derivatives, such as those accessible from this compound, could lead to the development of more effective and selective crop protection agents.

Challenges and Opportunities in the Field of Fluorinated Nitroaromatic Chemistry

The broader field of fluorinated nitroaromatic chemistry, to which this compound belongs, is characterized by a unique set of challenges and corresponding opportunities for innovation.

Challenges:

Synthetic Methodologies : A primary challenge lies in the development of safe, efficient, and environmentally sustainable fluorination methods. numberanalytics.com Many traditional fluorinating reagents are difficult to handle, and ensuring high regioselectivity in the synthesis of polysubstituted aromatics can be complex. chinesechemsoc.orgacs.org

Supply Chain and Cost : The industrial production of organofluorine compounds relies on a supply chain that starts with minerals like calcium fluoride (B91410), which can be subject to geopolitical and environmental pressures, affecting the availability and cost of key starting materials. acs.orgacs.org

Environmental and Health Concerns : Nitroaromatic compounds as a class are often noted for their environmental persistence and potential toxicity. nih.govresearchgate.net Their electron-deficient nature makes them resistant to oxidative degradation, which can lead to soil and groundwater contamination. nih.gov This necessitates careful handling and drives research into biodegradation pathways.

Opportunities:

Innovation in Synthesis : The difficulties in synthesis create fertile ground for new discoveries. There is a significant opportunity to develop novel catalytic methods, including biocatalytic and transition-metal-catalyzed reactions, that offer milder conditions and improved selectivity. numberanalytics.comnumberanalytics.com

Drug Discovery : The proven benefits of fluorine in pharmaceuticals ensure that fluorinated building blocks will remain in high demand. The opportunity lies in using compounds like this compound to access novel chemical space and design drugs that can overcome challenges like drug resistance. numberanalytics.com

Advanced Detection Methods : The environmental persistence of some nitroaromatics creates a need for highly sensitive and selective detection techniques. This has spurred innovation in sensors, including those based on fluorescence quenching, for environmental monitoring and security applications. mdpi.com

Q & A

Q. What are optimized synthetic routes for 1-fluoro-2,4-dimethoxy-5-nitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of nitro-fluoro-aromatic compounds often involves nitration and halogenation steps. For analogs like 2-chloro-4-fluoro-5-nitrobenzoyl chloride, thionyl chloride (SOCl₂) or oxalyl dichloride with amide catalysts (e.g., N-methylacetamide) in solvents like benzene or dichloromethane at 50°C–reflux are effective . For this compound, methoxy groups may require protection during nitration. Key variables include:
  • Temperature : Higher temperatures (50–100°C) improve reaction rates but may reduce selectivity.
  • Catalysts : N,N-dimethylformamide (DMF) or similar amides enhance halogenation efficiency.
  • Solvent : Polar aprotic solvents (e.g., dichloromethane) minimize side reactions.
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons. Fluorine’s electron-withdrawing effect deshields adjacent protons, shifting resonances downfield.
  • ¹³C NMR : Methoxy carbons appear at ~55–60 ppm; nitro groups induce strong deshielding (C-NO₂ at ~140–150 ppm).
  • IR : Strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-F stretches (~1100–1000 cm⁻¹) are diagnostic .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • Ventilation : Use fume hoods with local exhaust systems to avoid inhalation of nitroaromatic vapors .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (e.g., N95 masks) is advised for powder handling .
  • Storage : Keep in airtight containers away from oxidizers and light to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents (F, NO₂, OMe) influence reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer :
  • Fluorine : Acts as a weak electron-withdrawing group (EWG) via inductive effects, activating para/ortho positions for SNAr.
  • Nitro group : Strong EWG enhances electrophilicity at meta positions, directing nucleophiles to specific sites.
  • Methoxy groups : Electron-donating (EDG) via resonance, deactivating the ring but directing substitution to positions ortho/para to OMe.
    Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity. For example, in 2-fluoro-5-nitrobenzoic acid, SNAr with 2-aminophenols occurs at the fluorine site due to nitro’s meta-directing effect .

Q. What are the applications of this compound in synthesizing heterocycles (e.g., benzodiazepines, oxazepines)?

  • Methodological Answer : this compound serves as a precursor for:
  • Dibenzoxazepinones : Via SNAr with aminophenols, followed by cyclization .
  • Benzodiazepines : Nitro reduction to amine, followed by condensation with ketones or aldehydes (e.g., 4-(2,4-dichlorobenzoyl)-7-fluoro-benzodiazepinone derivatives ).
  • Solid-phase synthesis : Immobilized phenols/amines enable combinatorial library generation .

Q. How can conflicting data on reaction selectivity (e.g., nitro vs. fluoro substitution) be resolved?

  • Methodological Answer : Contradictions in regioselectivity may arise from solvent polarity, temperature, or competing mechanisms. Systematic analysis includes:
  • Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., nitro substitution), while higher temperatures favor thermodynamic outcomes.
  • Isotopic labeling : Use ¹⁸O or ¹⁵N to track nitro group behavior.
  • Competition experiments : Compare reactivity with model nucleophiles (e.g., thiols vs. amines) under standardized conditions .

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